Ripasudil: A Selective ROCK Inhibitor for Glaucoma - A Technical Guide
Ripasudil: A Selective ROCK Inhibitor for Glaucoma - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy, with elevated intraocular pressure (IOP) being the primary modifiable risk factor. Ripasudil (brand name: Glanatec®) is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor that represents a novel class of ocular hypotensive agents. It lowers IOP by directly targeting the conventional aqueous humor outflow pathway, a mechanism distinct from other glaucoma medications. This technical guide provides an in-depth overview of Ripasudil, focusing on its mechanism of action, preclinical and clinical efficacy, safety profile, and the experimental methodologies used in its evaluation.
Introduction
The conventional outflow pathway, comprising the trabecular meshwork (TM) and Schlemm's canal (SC), is responsible for the majority of aqueous humor drainage in the human eye.[1] Increased resistance within this pathway leads to elevated IOP, a key pathophysiological feature of primary open-angle glaucoma (POAG).[1] The Rho/ROCK signaling pathway plays a crucial role in regulating the tone and contractility of TM cells.[2][3] Inhibition of ROCK leads to relaxation of the TM, increased outflow facility, and consequently, a reduction in IOP.[4][5][6] Ripasudil (K-115) is a potent and selective inhibitor of ROCK1 and ROCK2, approved in Japan for the treatment of glaucoma and ocular hypertension.[4][7]
Mechanism of Action: ROCK Inhibition in the Trabecular Meshwork
Ripasudil exerts its IOP-lowering effect by modulating the cellular architecture of the conventional outflow pathway.[7] The RhoA/ROCK signaling cascade is a key regulator of actin cytoskeleton organization, cell adhesion, and smooth muscle contraction.[2][3]
Key Molecular Interactions:
-
High Selectivity: Ripasudil is a highly selective and potent inhibitor of both ROCK isoforms, with IC50 values of 0.051 µM for ROCK1 and 0.019 µM for ROCK2.[6][7] This potent inhibition disrupts the downstream signaling cascade.
-
Cytoskeletal Reorganization: In TM cells, activated ROCK phosphorylates myosin light chain (MLC), leading to actin stress fiber formation and cell contraction.[6] Ripasudil inhibits this phosphorylation, causing depolymerization of actin bundles, disruption of focal adhesions, and a change in cell morphology to a more rounded state.[8][9][10]
-
Increased Permeability: This cytoskeletal rearrangement in TM and SC endothelial cells reduces cellular stiffness and increases the permeability of the tissue, facilitating the outflow of aqueous humor.[2][8][9] Studies have shown that Ripasudil significantly decreases transendothelial electrical resistance (TEER) in monolayers of SC endothelial cells.[8][9]
Signaling Pathway Diagram
Caption: Ripasudil inhibits ROCK, preventing the signaling cascade that leads to increased trabecular meshwork stiffness and elevated IOP.
Quantitative Data
Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| IC50 (ROCK1) | 0.051 µmol/L | In vitro | [7] |
| IC50 (ROCK2) | 0.019 µmol/L | In vitro | [7] |
| Half-life | 0.455 - 0.73 hours | Human | [7][11] |
| Ocular Penetration | Rapidly absorbed into cornea and distributed throughout the eye | Rabbit | [12][13] |
| Renal Clearance | 7.112 L/h | Human | [7] |
Clinical Efficacy: IOP Reduction
Ripasudil 0.4% ophthalmic solution has demonstrated significant IOP-lowering effects both as a monotherapy and as an adjunctive therapy.
Table 2.1: Ripasudil as Monotherapy
| Study | Duration | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Reference |
| Phase 2 Trial | 8 weeks | ~23-24 | 3.5 (trough) - 4.5 (peak) | ~15-19% | [14] |
| Tanihara et al. (2015) | 52 weeks | Not specified | 2.6 (trough) - 3.7 (peak) | 19.3% | [14] |
Table 2.2: Ripasudil as Adjunctive Therapy
| Adjunct to | Duration | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Reference |
| Prostaglandin Analogs (PGAs) | 52 weeks | Not specified | 1.4 (trough) - 2.4 (peak) | 13.8% | [14][15] |
| Beta-blockers | 52 weeks | Not specified | 2.2 (trough) - 3.0 (peak) | 17.2% | [14][15] |
| Fixed Combination Drugs | 52 weeks | Not specified | 1.7 | Not specified | [14] |
| Maximum Tolerated Therapy | 3 months | ~20 | 2.9 | 16.8% | [15][16] |
| Multiple Medications (Avg. 3.8) | 3 months | 19.8 | 3.0 | ~15% | [2] |
Safety and Tolerability
The most common adverse events associated with Ripasudil are localized and transient.
| Adverse Event | Incidence Rate (%) | Severity | Reference |
| Conjunctival Hyperemia | 54.76 - 74.6% | Mild and transient | [2][14][15][17] |
| Blepharitis | 2.38 - 20.6% | Mild | [14][15][18] |
| Allergic Conjunctivitis | 17.2% | Mild | [2][14] |
Systemic adverse effects are reported to be minimal.[2]
Experimental Protocols
In Vitro ROCK Activity Assay (Enzyme Immunoassay)
This protocol is based on a commercially available ELISA-based assay kit designed to detect the phosphorylation of a ROCK substrate.[4][9][19]
Objective: To quantify the inhibitory effect of Ripasudil on ROCK1 and ROCK2 activity.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme.
-
Microtiter plate pre-coated with a ROCK substrate (e.g., recombinant MYPT1).
-
Ripasudil at various concentrations.
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Kinase reaction buffer (containing ATP and MgCl2).
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Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1).
-
HRP-conjugated secondary antibody.
-
TMB substrate solution and stop solution.
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Plate reader.
Procedure:
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Preparation: Prepare serial dilutions of Ripasudil. Dilute the active ROCK enzyme in kinase buffer.
-
Kinase Reaction: Add the diluted active ROCK enzyme to the wells of the MYPT1-coated plate. Immediately add the different concentrations of Ripasudil or vehicle control.
-
Initiation: Initiate the reaction by adding the ATP/MgCl2 solution to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Stopping the Reaction: Stop the reaction by aspirating the contents of the wells and washing three times with wash buffer.
-
Primary Antibody Incubation: Add the diluted anti-phospho-MYPT1 antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until color develops. Add the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each Ripasudil concentration and determine the IC50 value.
Trabecular Meshwork (TM) Cell Culture and Treatment
This protocol describes the isolation and culture of primary human TM cells to study the effects of Ripasudil on cell morphology.[6][11][20]
Objective: To visualize the effect of Ripasudil on the actin cytoskeleton of human TM cells.
Materials:
-
Human donor eye tissue.
-
Dissection microscope and instruments.
-
Cell culture medium (e.g., DMEM with FBS).
-
Collagenase.
-
Culture plates/flasks.
-
Ripasudil solution.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.2% Triton X-100).
-
Fluorescently-labeled phalloidin (for F-actin staining).
-
DAPI (for nuclear staining).
-
Fluorescence microscope.
Procedure:
-
Isolation: Under a dissecting microscope, carefully dissect strips of TM tissue from the anterior segment of a human donor eye.
-
Digestion: Digest the tissue strips with collagenase to release the TM cells.
-
Plating: Plate the isolated TM cells in culture flasks and maintain in a humidified incubator at 37°C and 5% CO2.
-
Subculture: Passage the cells upon reaching 70-90% confluency using trypsin/EDTA. Use cells from passages 3-8 for experiments.
-
Treatment: Seed TM cells on glass coverslips in a 24-well plate. Once attached, treat the cells with varying concentrations of Ripasudil (e.g., 1 µM, 10 µM) or vehicle control for a specified time (e.g., 60 minutes).
-
Fixation and Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde.
-
Permeabilize with 0.2% Triton X-100.
-
Stain with fluorescently-labeled phalloidin and DAPI.
-
-
Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope to observe changes in cell shape and actin stress fiber organization.
Measurement of Aqueous Humor Outflow Facility
This protocol describes the ex vivo measurement of outflow facility in enucleated mouse eyes using the constant flow infusion method.[5][8][14]
Objective: To determine the effect of Ripasudil on the rate of aqueous humor outflow.
Materials:
-
Enucleated mouse eyes.
-
Microinfusion pump.
-
Pressure transducer.
-
32G or 33G infusion needle.
-
XYZ micromanipulator.
-
Perfusion solution (e.g., sterile PBS with glucose).
-
Data acquisition system.
Procedure:
-
Cannulation: Immediately after euthanasia, enucleate the mouse eye. Under a stereomicroscope, cannulate the anterior chamber with a 33-gauge needle connected to the infusion pump and pressure transducer.
-
Acclimatization: Immerse the eye in a PBS bath at 35°C and allow the pressure to stabilize at a baseline level (e.g., 9 mmHg) for 30-45 minutes.
-
Stepwise Infusion: Infuse the perfusion solution at a series of increasing, constant flow rates (e.g., 40, 80, 120, 160, 200 nL/min).
-
Pressure Recording: Allow the intraocular pressure to reach a stable plateau at each flow rate and record the steady-state pressure.
-
Data Analysis: Plot the stable IOP (P) against the corresponding flow rate (F).
-
Calculate Facility: The outflow facility (C) is calculated as the reciprocal of the slope of the pressure versus flow rate relationship (C = 1 / slope of P vs. F). The units are typically nL/min/mmHg.
-
Drug Evaluation: To test Ripasudil, the drug can be included in the perfusion solution, and the resulting outflow facility can be compared to a vehicle control.
Visualizations of Experimental and Logical Workflows
Experimental Workflow: Evaluating Ripasudil's Effect on Outflow
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- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 7. Measurement of Outflow Facility Using iPerfusion | PLOS One [journals.plos.org]
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- 14. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
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